Mamanine
Description
Contextualization as a Bioactive Natural Product
As a bioactive compound, Mamanine is of interest in life science and biology due to its potential pharmacological properties frontiersin.orgmdpi.com. Natural products, such as alkaloids, represent a significant reservoir of diverse chemical structures with potential for drug discovery and therapeutic applications cenmed.comspandidos-publications.comnih.govnih.gov. Research into this compound has explored various potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects frontiersin.org. Its inclusion in databases such as that of the National Cancer Institute suggests an interest in its potential biological impact mdpi.com. The Sophora genus, from which this compound is isolated, is widely recognized as a source of numerous bioactive phytochemicals, contributing to the context of this compound as a natural product with potential biological relevance flybase.org.
Significance in the Field of Quinolizidine (B1214090) Alkaloid Research
This compound is classified within the group of quinolizidine alkaloids wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.orgwikipedia.orgeasychem.orguni.lu. Quinolizidine alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane core structure, typically biosynthesized from the amino acid L-lysine wikipedia.orgwikipedia.org. Upon its initial discovery, this compound was described as an "unprecedented" quinolizidine alkaloid, indicating its unique structural features relative to previously known compounds in this class wikipedia.orgfishersci.ca. The distinct chemical structure of this compound, comprising a pyridinone ring attached to a quinolizidine system with a hydroxymethyl substituent and specific stereochemistry, is considered to contribute to its biological activity frontiersin.org.
The study of quinolizidine alkaloids from Sophora species is a significant area of natural product chemistry due to the diverse biological activities exhibited by these compounds thegoodscentscompany.comguidetopharmacology.orgflybase.orgwikipedia.orgwikipedia.org. This compound's isolation and the elucidation of its structure have contributed to expanding the understanding of the chemical diversity present within the Sophora genus and have potentially shed light on novel biogenetic pathways for Sophora alkaloids wikipedia.orgfishersci.ca. This compound is sometimes found alongside other notable quinolizidine alkaloids in Sophora plants, such as matrine (B1676216) and oxymatrine (B1678083) fda.govwikidata.orgguidetopharmacology.org.
Chemical and Occurrence Data
The following tables summarize key chemical information and the reported natural occurrences of this compound based on available research.
| Property | Value | Source(s) |
| Chemical Name | 6-(octahydro-1-(hydroxymethyl)-2H-quinolizin-3-yl)-2(1H)-pyridinone | frontiersin.orgwikidata.org |
| Stereochemistry | (1α,3α,9aα)-(+)- | frontiersin.orgwikidata.org |
| Molecular Formula | C15H22N2O2 | wikipedia.orgthegoodscentscompany.com |
| Molecular Weight | 262.35 g/mol | wikipedia.orgthegoodscentscompany.com |
| PubChem CID | 3085182 | fishersci.fi |
| Natural Source | Plant Part (if specified) | Source(s) |
| Sophora chrysophylla | Bark | wikipedia.orgfishersci.ca |
| Sophora glauca | Leaves | wikidata.orgwikipedia.org |
| Sophora flavescens | Not specified | plantaedb.comfda.govthegoodscentscompany.comwikidata.orgguidetopharmacology.org |
| Sophora secundiflora | Aerial parts | easychem.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60394-92-5 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
6-[(1S,3R,9aR)-1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C15H22N2O2/c18-10-12-8-11(13-4-3-6-15(19)16-13)9-17-7-2-1-5-14(12)17/h3-4,6,11-12,14,18H,1-2,5,7-10H2,(H,16,19)/t11-,12-,14-/m1/s1 |
InChI Key |
JAUFYQKXSPWZRV-YRGRVCCFSA-N |
SMILES |
C1CCN2CC(CC(C2C1)CO)C3=CC=CC(=O)N3 |
Isomeric SMILES |
C1CCN2C[C@@H](C[C@@H]([C@H]2C1)CO)C3=CC=CC(=O)N3 |
Canonical SMILES |
C1CCN2CC(CC(C2C1)CO)C3=CC=CC(=O)N3 |
Appearance |
Solid powder |
Other CAS No. |
60394-92-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mamanine |
Origin of Product |
United States |
Structural Characterization and Stereochemical Analysis of Mamanine
Elucidation of the Pyridinone-Quinolizinyl Moiety
Mamanine belongs to the matrine-type quinolizidine (B1214090) alkaloids, a class characterized by a fused tetracyclic ring system. acs.org This core structure incorporates quinolizidine moieties and a lactam function, which can be considered a pyridinone-like ring system fused within the larger framework. acs.org The basic structure of matrine (B1676216) alkaloids, which serves as a reference for this class, features four contiguous stereogenic centers within this tetracyclic arrangement. acs.org this compound, along with pohakuline, has been noted as a 1-hydroxymethylenequinolizidine, highlighting a specific structural feature related to its quinolizidine core. mdpi.com Analysis of spectroscopic data, such as 1D NMR, is crucial in understanding the connectivity and arrangement of atoms within these complex ring systems, including the specific linkages and substitutions present in this compound. researchgate.net
Determination of Absolute and Relative Stereochemistry
The stereochemistry of this compound, like other chiral molecules, involves both relative and absolute configurations. Relative configuration describes the spatial arrangement of stereocenters within the same molecule, while absolute configuration assigns a specific stereochemical descriptor (such as R or S) to each chiral center. ox.ac.ukucalgary.cawikipedia.org
The relative configuration of this compound has been determined through techniques such as X-ray diffraction studies. researchgate.net X-ray crystallography provides detailed information about the arrangement of atoms in the crystalline state, allowing for the unambiguous assignment of the relative positions of substituents around chiral centers. ox.ac.uklibretexts.org
The absolute configuration of this compound was elucidated by chemical interrelation. researchgate.net This method involves chemically converting the compound of unknown absolute configuration into a substance with a known absolute configuration. ox.ac.ukucalgary.calibretexts.org By correlating the stereochemical outcome of a reaction with known stereochemical pathways, the absolute configuration of the original compound can be deduced. In the case of this compound, its absolute configuration was established by chemical interrelation with (+)-matrine and (+)-allomatrine, both of which have previously determined absolute configurations. researchgate.net
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Advanced spectroscopic and chromatographic techniques are indispensable for the comprehensive structural characterization and confirmation of compounds like this compound.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern. researchgate.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used for the analysis of alkaloids. nih.govnih.govnih.govumpsa.edu.my LC-MS analysis of this compound has provided its molecular formula as C₁₅H₂₂N₂O₂ and its measured molecular weight, which is in close agreement with the theoretical value. nih.gov Furthermore, MS/MS analysis yields characteristic fragment ions, which provide clues about the substructures within the molecule and help confirm the proposed structure. nih.govucl.ac.uk For instance, MS/MS analysis of this compound has shown fragment ions, such as one at m/z 231 and another at m/z 128. nih.govucl.ac.uk
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used for the separation and purification of compounds from complex mixtures, as well as for analytical purposes like assessing purity and identifying components. researchgate.netnih.govnih.govumpsa.edu.my LC-MS and GC-MS combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them invaluable for the analysis and confirmation of natural products like this compound. nih.govnih.govnih.govumpsa.edu.my
The application of these techniques, including X-ray diffraction, chemical correlation, NMR spectroscopy, and LC-MS, collectively provides robust evidence for the established structure and stereochemistry of this compound. researchgate.netresearchgate.netnih.gov
Mass Spectrometry Data for this compound nih.gov
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Measured MW | 263.1756 |
| Theoretical MW | 263.1754 |
| Tolerance (ppm) | 0.67 |
| Fragment Ions (m/z) | 231, 128 nih.govucl.ac.uk |
Natural Occurrence and Isolation Protocols
Distribution in Sophora Species and other Plant Genera
Mamanine is primarily known for its occurrence in species belonging to the genus Sophora, which is part of the Fabaceae family. hawaii.eduacs.org Specifically, it has been reported in Sophora chrysophylla hawaii.eduacs.orgmdpi.comscilit.comresearchgate.net and Sophora secundiflora. chula.ac.th While Sophora is a significant source of quinolizidine (B1214090) alkaloids, including this compound, these compounds are also found in other plant families such as Saururaceae, Acanthaceae, Phyllanthaceae, Rubiaceae, Lycopodiaceae, Urticaceae, Ericaceae, Euphorbiaceae, and Connaraceae. acs.orgnih.gov The distribution of quinolizidine alkaloids within plants can vary, with accumulation often observed in aerial parts, roots, and seeds. nih.govresearchgate.net
Extraction and Purification Methodologies from Botanical Sources
The extraction and purification of alkaloids like this compound from plant material typically leverage their basic nature. wikipedia.orglifeasible.com Alkaloids often exist in plants as salts of organic acids. wikipedia.org Common extraction methods involve processing the plant material with acidic or alkaline solutions followed by solvent extraction and chromatographic techniques. wikipedia.orglifeasible.comgoogle.comduke.eduresearchgate.netalfa-chemistry.comresearchgate.net
One approach involves initial extraction with a weak acidic solution, such as acetic acid in water or alcohol. wikipedia.org Alternatively, the plant material can be treated with alkaline solutions to convert alkaloids to their basic forms, which are then soluble in organic solvents like chloroform, diethyl ether, or acetone. wikipedia.orglifeasible.comresearchgate.net
Purification of the extracted alkaloids can be achieved through various methods. Acid-base extraction is a common step, where the alkaloids are partitioned between aqueous and organic phases based on pH adjustments. wikipedia.orgduke.eduresearchgate.net Further purification techniques include silica-gel column chromatography wikipedia.org, ion exchange resin methods lifeasible.comgoogle.com, and techniques like microwave-assisted extraction or solid-phase microextraction to improve efficiency and concentration. lifeasible.com The specific method chosen can depend on the target alkaloid and the plant matrix. lifeasible.com For instance, a process for alkaloid extraction and purification from plant material involves a first extraction with an aqueous solution of a strong acid, followed by clarification and recovery using an organic solvent or adsorption on a cationic exchange resin or adsorbing material. google.com Another method describes extracting with water or aqueous alcohol containing dilute acid, followed by solvent extraction to remove impurities, treatment with ammonia (B1221849) to free the alkaloid, and subsequent separation with an organic solvent. alfa-chemistry.comresearchgate.net
Phytochemical Ecology and Biosynthetic Accumulation Patterns
Alkaloids are considered secondary metabolites in plants and are believed to play roles in defense mechanisms, often acting as deterrents against herbivores due to their bitter taste and toxicity. wikipedia.orgyoutube.com The biosynthesis of alkaloids in plants is a complex process involving numerous enzymatic steps. nih.govresearchgate.net While the general pathways for several classes of alkaloids, such as isoquinoline, terpenoid indole, tropane, and purine (B94841) alkaloids, have been studied, the specific biosynthetic route for this compound falls under the broader category of quinolizidine alkaloid biosynthesis. rsc.orgresearchgate.net
Quinolizidine alkaloids, including the matrine-type alkaloids prevalent in Sophora species, are derived from lysine (B10760008). rsc.org The accumulation patterns of alkaloids can vary within different parts of a plant and across different species. youtube.comnih.govresearchgate.net For example, in Sophora secundiflora, the distribution of lupin alkaloids, including this compound, differs in leaves, stems, seeds, pods, and branches, with the highest total alkaloidal content found in the seeds. chula.ac.th The organ where alkaloids accumulate is not always the site of their synthesis. youtube.com Research into the phytochemical ecology of Sophora alopecuroides, another Sophora species rich in alkaloids, has explored the allelopathic potential of its main alkaloids, suggesting a role in plant-plant interactions. researchgate.netmdpi.com
Synthetic Chemistry Approaches to Mamanine and Its Analogues
Strategies for the Total Chemical Synthesis of Mamanine
While the isolation and structural determination of this compound from natural sources have been reported, detailed strategies specifically for the total chemical synthesis of this compound are not extensively described in the provided search results. nih.govacs.org However, this compound belongs to the matrine-type alkaloids, and the total synthesis of related matrine (B1676216) alkaloids has been a subject of research. researchgate.net General approaches to the synthesis of quinolizidine (B1214090) alkaloids, which form the core structure of this compound, involve various strategies including intramolecular cycloadditions and cyclization reactions. rsc.org For instance, methods utilizing intramolecular imino-Diels-Alder cycloaddition have been applied to the stereoselective synthesis of epilupinine, another quinolizidine alkaloid. rsc.org The synthesis of matrine alkaloids often involves the construction of their complex tetracyclic framework, which can be achieved through orchestrated sequences of intramolecular reactions. researchgate.net Access to different diastereomers of matrine has been explored through strategies involving catalytic hydrogenation and epimerization chemistry. researchgate.net Given this compound's structural relationship to matrine, it is plausible that similar synthetic methodologies or adaptations thereof could be applicable to its total synthesis, focusing on establishing the specific stereochemistry and functional groups present in the this compound structure.
Design and Synthesis of this compound Derivatives and Structural Analogues
The design and synthesis of derivatives and structural analogues of matrine-type alkaloids, including the scaffold related to this compound, have been pursued to explore their chemical space and potential applications. nih.gov this compound is listed among other matrine-type alkaloids isolated from Sophora species that have been subject to structural investigation. researchgate.net Research in this area often involves modifying the basic quinolizidine or tetracyclic matrine framework at various positions. nih.govresearchgate.net For matrine-type alkaloids, modifications have been reported on the D-ring, at nitrogen atoms (e.g., N-1), carbon atoms (e.g., C-13, C-14), the carbonyl group at position 15, and the amide bond. researchgate.net Strategies include structural simplification and the design of analogues from other compounds. researchgate.net The synthesis of matrine derivatives has been achieved using both classical and green chemistry conditions. researchgate.net While specific examples of synthesized this compound derivatives are not detailed in the provided snippets, the general approaches applied to matrine and other related quinolizidine alkaloids, such as the introduction of hydroxyl or ester moieties, double bonds, or N-oxide functions, suggest potential avenues for the design and synthesis of this compound analogues. nih.govclockss.org For example, this compound itself has been identified as an N-oxide derivative in some Sophora species. clockss.org
Chemoenzymatic and Biocatalytic Methods for this compound and its Scaffolds
Chemoenzymatic and biocatalytic methods offer alternative strategies for the synthesis of complex natural products and their scaffolds, including quinolizidine alkaloids. These methods often utilize enzymes to catalyze specific chemical transformations with high selectivity. sctunisie.org The biosynthesis of quinolizidine alkaloids from L-lysine involves enzymatic steps, such as oxidative decarboxylation by lysine (B10760008) decarboxylase, which yields cadaverine (B124047), a precursor to the quinolizidine skeleton. nih.gov Enzymatic synthesis of quinolizidine alkaloid esters has been reported, such as the formation of tigloyl esters catalyzed by specific acyltransferases. nih.govacs.org While direct examples of chemoenzymatic or biocatalytic synthesis specifically applied to this compound or its complete tetracyclic scaffold are not detailed in the provided information, the existence of enzymatic steps in the natural biosynthetic pathway of quinolizidine alkaloids suggests the potential for employing biocatalysis in synthetic routes to this compound or its structural fragments. nih.gov The transformation of related lupine alkaloids, such as the conversion from cytisine (B100878) to this compound-type alkaloids, hints at potential biogenetic pathways that could inspire biocatalytic approaches. researchgate.netjst.go.jp Research into enzymatic methods for synthesizing alkaloid scaffolds is ongoing and could potentially be applied to the synthesis of the core structure of this compound. acs.org
Compound Names and PubChem CIDs
Advanced Biological Activity Research and Mechanistic Insights
In Vitro Investigation of Bioactivity Profiles
In vitro studies have been crucial in characterizing the biological effects of Mamanine. These investigations have explored its interactions with various receptors and its broader neuroprotective capabilities.
A primary area of research has been this compound's activity as a low- to moderate-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govnih.gov Its mechanism involves blocking the NMDA receptor-operated cation channels, particularly during states of excessive glutamate activation. nih.gov This action is voltage-dependent and allows this compound to preferentially block extrasynaptic NMDA receptors, which are often associated with excitotoxicity, while having less effect on normal synaptic transmission. nih.govmdpi.com
Laboratory studies indicate that this compound demonstrates minimal activity at several other receptor sites, including GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors. drugbank.com Furthermore, it does not appear to significantly affect voltage-dependent calcium, sodium, or potassium channels. drugbank.com However, some antagonist activity has been noted at the 5-hydroxytryptamine type 3 (5HT3) receptor. nih.govdrugbank.com
Research has also highlighted this compound's neuroprotective effects in vitro, independent of NMDA receptor antagonism. Studies using primary midbrain cultures have shown that this compound can protect dopaminergic neurons from inflammation-induced damage. nih.gov This protection is linked to its ability to inhibit the over-activation of microglia, thereby reducing the production of pro-inflammatory factors. nih.gov
The following table summarizes key findings from in vitro bioactivity studies of this compound.
| Assay Type | System/Model | Observed Effect | Key Findings |
| Patch Clamp Electrophysiology | Rat Cortical & Hippocampal Neurons | Antagonism of NMDA receptors | Uncompetitive, voltage-dependent channel block; preferential action on extrasynaptic receptors. nih.govmdpi.com |
| Receptor Binding Assays | Various cell lines/membranes | Receptor Specificity Profiling | Minimal activity at GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors. drugbank.com Antagonist activity at 5HT3 receptors. nih.govdrugbank.com |
| Primary Neuron-Glia Cultures | Rat Midbrain Cultures | Neuroprotection against LPS-induced damage | Potent protection of dopaminergic neurons. nih.gov |
| Microglial Activity Assays | Primary Microglial Cultures | Anti-inflammatory effects | Inhibition of microglial over-activation and reduction of pro-inflammatory factor production. nih.gov |
Molecular Target Identification and Characterization Studies
The principal molecular target of this compound is the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission in the central nervous system. nih.govnih.gov this compound acts as an uncompetitive, open-channel blocker, meaning it binds within the receptor's ion channel only when the receptor is activated by its agonist, glutamate. nih.govmdpi.com
Characterization studies have revealed that this compound has a low to moderate affinity for the NMDA receptor binding site. nih.govnih.gov This kinetic property is significant, as it allows this compound to be displaced from the channel during normal, transient synaptic signaling, thereby preserving physiological neuronal function. mdpi.com However, under conditions of pathological, sustained glutamate release and receptor activation, this compound's blockade becomes more pronounced, preventing the excessive influx of calcium ions that leads to excitotoxicity and neuronal cell death. nih.gov
Beyond the NMDA receptor, research suggests other potential molecular interactions. Studies have indicated that this compound can inhibit the activity of cellular histone deacetylases (HDACs). nih.gov This inhibition leads to histone hyperacetylation, which can modulate gene expression. Additionally, this compound has been identified as an antagonist of the 5HT3 receptor, although its primary therapeutic effects are not generally attributed to this action. nih.govdrugbank.com
The table below details the identified molecular targets of this compound and the characteristics of these interactions.
| Molecular Target | Target Class | Interaction Type | Key Characteristics |
| NMDA Receptor | Ligand-gated ion channel | Uncompetitive, open-channel antagonism | Low to moderate affinity; voltage-dependent; preferentially binds to the receptor-operated cation channel. nih.govnih.govnih.govmdpi.com |
| 5HT3 Receptor | Ligand-gated ion channel | Antagonism | Binds to and inhibits the 5-hydroxytryptamine type 3 receptor. nih.govdrugbank.com |
| Histone Deacetylases (HDACs) | Enzyme | Inhibition | Leads to histone hyperacetylation, influencing gene expression. nih.gov |
Cellular and Subcellular Modulatory Effects
This compound exerts a range of effects at the cellular and subcellular levels, primarily stemming from its interaction with the NMDA receptor and other molecular targets. A key cellular effect is the modulation of calcium ion (Ca2+) influx. drugbank.com By blocking NMDA receptor channels during excessive activation, this compound prevents the prolonged and damaging influx of Ca2+ into neurons. This helps to maintain calcium homeostasis and mitigates the downstream pathways of excitotoxicity-induced cell death. nih.govdrugbank.com
In addition to its direct effects on neurons, this compound also modulates the activity of glial cells. In vitro studies have demonstrated that this compound can suppress the over-activation of microglia, the resident immune cells of the central nervous system. nih.gov This results in a subcellular decrease in the production and release of various pro-inflammatory mediators, such as superoxide anions, reactive oxygen species, nitric oxide, and tumor necrosis factor-α (TNF-α). nih.gov
Furthermore, this compound has been shown to have modulatory effects on astroglia, another type of glial cell. Research indicates that this compound can increase the release of Glial Cell-Derived Neurotrophic Factor (GDNF) from astrocytes. nih.gov This effect is linked to its inhibition of HDACs, which causes hyperacetylation of the GDNF promoter region and subsequently increases GDNF mRNA levels and protein release. nih.gov This represents an indirect neurotrophic effect, promoting neuronal survival and function.
The following table summarizes the cellular and subcellular effects of this compound.
| Cellular/Subcellular Effect | Affected Cell Type(s) | Underlying Mechanism | Functional Outcome |
| Modulation of Calcium Influx | Neurons | Blockade of NMDA receptor ion channels | Prevention of excitotoxicity and neuronal cell death. nih.govdrugbank.com |
| Inhibition of Inflammatory Response | Microglia | Suppression of microglial over-activation | Decreased production of pro-inflammatory factors (e.g., ROS, NO, TNF-α). nih.gov |
| Increased Neurotrophic Factor Release | Astroglia (Astrocytes) | Inhibition of HDAC activity leading to increased GDNF gene expression | Promotion of neuronal survival and function. nih.gov |
Cutting Edge Analytical Methodologies for Mamanine
Quantitative and Qualitative Analysis via Advanced Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry (MS) stands as a cornerstone for both the quantitative and qualitative analysis of Mamanine. This hyphenated technique offers high sensitivity, selectivity, and the ability to analyze complex mixtures. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of alkaloids. thieme-connect.comnih.govmdpi.com
Qualitative analysis using LC-MS/MS involves identifying this compound within a sample based on its retention time on the chromatographic column and its characteristic mass spectral fragmentation pattern. nih.govresearchgate.net The precursor ion and product ions formed upon fragmentation provide a unique fingerprint for the compound. nih.gov For this compound, analysis by chromatography combined with triple quadrupole mass spectrometry has been reported, indicating the applicability of this sensitive technique for its detection and identification in complex matrices such as herbal decoctions. thieme-connect.com
Quantitative analysis, on the other hand, focuses on determining the precise amount or concentration of this compound in a sample. LC-MS/MS methods for quantitative analysis typically involve the use of internal standards, which are compounds with similar chemical properties to the analyte but are isotopically labeled or otherwise distinguishable by MS. nih.govctdbase.org By comparing the signal intensity of this compound to that of the internal standard, the concentration of this compound can be accurately determined. While detailed quantitative data specifically for this compound using LC-MS/MS were not extensively available in the provided literature, the principles of quantitative LC-MS/MS established for similar compounds, such as Memantine, highlight the capabilities of this technique for achieving high sensitivity, precision, and accuracy over a wide dynamic range. nih.govresearchgate.netctdbase.org
The application of advanced chromatography-mass spectrometry techniques allows for both the confirmation of the presence of this compound (qualitative analysis) and the determination of its exact amount (quantitative analysis) in various samples, which is vital for phytochemical studies and potentially for quality control of this compound-containing plant extracts.
High-Throughput Screening and Metabolomics Approaches for this compound Profiling
High-Throughput Screening (HTS) and metabolomics are advanced approaches that can be applied to the study of natural products like this compound, particularly in the context of complex biological systems or large sample sets. nih.govjopcr.comnih.gov While specific examples of this compound being directly analyzed within a dedicated HTS or metabolomics platform were not prominently featured in the provided search results, the relevance of these techniques to alkaloid research and natural product discovery is well-established. acs.orgresearchgate.netmdpi.com
Metabolomics involves the comprehensive analysis of all metabolites within a biological sample. jopcr.com When applied to plant extracts or biological systems exposed to these extracts, metabolomics can provide a broad profile of the chemical constituents present, including alkaloids like this compound. acs.orgresearchgate.net Coupled with advanced MS techniques, metabolomics can help in the discovery of this compound in different plant sources or in understanding its metabolic fate. mdpi.comjopcr.comrasayanjournal.co.in
HTS, often integrated with MS, allows for the rapid analysis of a large number of samples. nih.govnih.gov In the context of this compound, HTS could potentially be used for screening numerous plant samples for the presence and relative abundance of this compound, or for profiling the metabolic changes induced by this compound in biological systems. rasayanjournal.co.inucsd.edu The development of high-throughput metabolomics workflows compatible with multi-well plates further enhances the capacity for large-scale analysis. jopcr.com
Although direct research findings detailing this compound profiling via HTS or metabolomics platforms were not extensively found, the principles and advancements in these areas suggest their significant potential for future research on this compound, particularly in exploring its distribution in nature and its interactions within biological systems.
Spectroscopic Characterization for Purity and Identity Confirmation
Spectroscopic techniques are fundamental for confirming the identity and assessing the purity of isolated this compound. These methods provide detailed information about the structural features and chemical environment of the molecule. researchgate.nettandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and confirmation of identity. nist.govacs.orgresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR and ¹³C NMR spectra, the complete carbon-hydrogen framework and functional groups of this compound can be determined. Studies on quinolizidine (B1214090) alkaloids from Sophora species, including this compound, have utilized 1D and 2D NMR experiments for structural characterization. utexas.eduacs.orgtandfonline.com
Mass Spectrometry (MS), in addition to its role in hyphenated techniques, is crucial for determining the molecular weight of this compound and providing information about its fragmentation pattern. High-resolution MS can provide the exact mass, which is essential for confirming the molecular formula. acs.orgresearchgate.net The fragmentation pattern in the MS spectrum provides further structural details.
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by analyzing the absorption of infrared radiation at specific wavelengths. kib.ac.cnsctunisie.orgphyschemres.org Characteristic absorption bands correspond to vibrations of different chemical bonds, providing confirmatory evidence for the presence of specific functionalities within this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores within the this compound structure. utexas.eduacs.orgjopcr.comrasayanjournal.co.insctunisie.org While some compounds may require derivatization to be detected by UV, the UV spectra of alkaloids can offer valuable data for identification and can be used for quantitative analysis if the compound absorbs in the UV-Vis region. utexas.edujopcr.comrasayanjournal.co.in
Combined spectroscopic data from NMR, MS, IR, and UV-Vis analyses provide a comprehensive profile for this compound, allowing for unambiguous confirmation of its identity and a thorough assessment of its purity by detecting the presence of impurities based on their distinct spectroscopic signals. researchgate.nettandfonline.com
Emerging Research Frontiers and Theoretical Perspectives
Computational Chemistry and Molecular Dynamics Simulations of Mamanine-Target Interactions
Computational chemistry and molecular dynamics (MD) simulations are powerful tools used to investigate the structure, properties, and behavior of molecules and their interactions with biological targets at an atomic level kallipos.grmdpi.comchemrxiv.org. These methods can provide insights into binding affinities, conformational changes, and the dynamics of molecular recognition, which are crucial for understanding a compound's mechanism of action and predicting its efficacy mdpi.comchemrxiv.org.
In the context of this compound, computational chemistry could be employed to calculate its electronic structure, molecular geometry, and physicochemical properties, which are influenced by its unique pyridinone and octahydroquinolizinyl structure ontosight.aikallipos.gr. MD simulations could be used to model the dynamic interactions between this compound and its potential biological targets, such as proteins or receptors that might be involved in its observed antimicrobial, anti-inflammatory, antioxidant, or potential anticancer activities ontosight.aiontosight.aimdpi.com. By simulating the binding process and the stability of the resulting complexes over time, researchers could gain valuable information about the key residues involved in binding, the strength of interactions, and potential allosteric effects chemrxiv.org.
Structure-Activity Relationship (SAR) Studies and Rational Drug Design Principles
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and medicinal chemistry. They aim to establish how variations in a compound's chemical structure influence its biological activity nih.govcollaborativedrug.comresearchgate.net. By systematically modifying different parts of a molecule and assessing the impact on its activity, researchers can identify the key functional groups and structural features essential for desired pharmacological effects nih.govresearchgate.net. This understanding is then applied in rational drug design to optimize lead compounds, enhance potency, improve selectivity, and reduce undesirable properties nih.govcollaborativedrug.comparssilico.com.
This compound's chemical structure, consisting of a pyridinone ring and an octahydroquinolizinyl moiety with a hydroxymethyl group and specific stereochemistry, is noted as contributing to its biological activity ontosight.ai. SAR studies on this compound would involve synthesizing or obtaining analogs with modifications to these structural elements. By testing the biological activities of these analogs, researchers could determine which parts of the this compound structure are critical for its antimicrobial, anti-inflammatory, antioxidant, or potential anticancer effects ontosight.aiontosight.ai.
The principles of rational drug design, often guided by SAR and structural information of the target (if known), would then be applied to design novel this compound derivatives with potentially improved properties parssilico.combbau.ac.in. This could involve making targeted modifications to enhance binding affinity to a specific target, improve metabolic stability, or alter pharmacokinetic profiles, while minimizing off-target effects. General SAR studies are crucial for guiding the synthesis of desirable new compounds and characterizing existing molecules collaborativedrug.comresearchgate.net. Although the search results highlight the importance and methodology of SAR and rational drug design nih.govcollaborativedrug.comresearchgate.netparssilico.combbau.ac.in, specific detailed SAR studies or rational design efforts focused solely on this compound were not prominently featured. One source mentions obtaining this compound's structure for potential molecular structure analysis in the context of studying traditional medicine compounds, which could precede SAR studies researchgate.net.
Q & A
Q. What established methods are used for isolating Mamanine from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key steps include optimizing solvent polarity and temperature to preserve structural integrity . Documentation of yield percentages and purity metrics (e.g., via NMR or mass spectrometry) is critical for reproducibility .
Q. Which spectroscopic techniques are standard for this compound’s structural elucidation?
Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) and High-Resolution Mass Spectrometry (HRMS) are foundational. Infrared (IR) spectroscopy can confirm functional groups, while X-ray crystallography provides definitive stereochemical data if crystalline samples are obtainable .
Q. How do researchers validate this compound’s preliminary bioactivity in vitro?
Standard assays include dose-response experiments (e.g., IC₅₀ calculations in cytotoxicity studies) with positive/negative controls. Cell viability assays (MTT, resazurin) and enzyme inhibition tests are common. Replicates (n ≥ 3) and statistical validation (e.g., ANOVA) ensure reliability .
Q. What protocols ensure reproducibility in this compound extraction?
Detailed documentation of raw material sources, solvent ratios, extraction durations, and equipment specifications (e.g., centrifuge RPM) is essential. Pilot studies with small batches help refine parameters before scaling .
Q. How is this compound’s stability assessed under varying storage conditions?
Accelerated stability studies (e.g., exposure to heat, light, humidity) coupled with periodic HPLC or TLC analyses quantify degradation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be resolved?
Q. What experimental designs optimize this compound’s synthetic pathways?
Design of Experiments (DoE) methodologies, such as factorial designs, identify optimal reaction conditions (catalyst load, temperature). Response Surface Methodology (RSM) refines yield and minimizes by-products. Green chemistry metrics (e.g., E-factor) assess sustainability .
Q. How do researchers investigate this compound’s molecular mechanisms of action?
Advanced techniques include CRISPR-Cas9 gene editing to validate target pathways, proteomics (e.g., SILAC) for protein interaction mapping, and transcriptomics (RNA-seq) to identify differentially expressed genes. Knockdown/knockout models confirm specificity .
Q. What strategies address low bioavailability in this compound pharmacokinetic studies?
Nanoformulation (liposomes, polymeric nanoparticles) or prodrug derivatization enhances solubility and absorption. In vivo PK/PD studies with LC-MS/MS quantification track plasma half-life and tissue distribution. Compartmental modeling (e.g., non-linear mixed-effects) predicts dosing regimens .
Q. How are computational methods integrated to predict this compound’s off-target effects?
Molecular dynamics simulations and machine learning (e.g., QSAR models) screen for unintended interactions. Toxicity databases (e.g., PubChem BioAssay) cross-reference results. Experimental validation via high-throughput screening (HTS) minimizes false positives .
Methodological Best Practices
- Data Contradictions : Use sensitivity analyses to test hypotheses under varying parameters .
- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Compliance : Document IRB approvals for biological studies and adhere to OECD guidelines for chemical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
